Product packaging for Furo[3,4-f][1,3]benzoxazole(Cat. No.:CAS No. 130700-87-7)

Furo[3,4-f][1,3]benzoxazole

Cat. No.: B593347
CAS No.: 130700-87-7
M. Wt: 159.144
InChI Key: OAOZEGIAHWTUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,4-f][1,3]benzoxazole (CAS 130700-87-7) is a complex, polycyclic heteroaromatic compound of significant interest in chemical research and development. With a molecular formula of C9H5NO2 and a molecular weight of 159.14 g/mol, this fused ring system incorporates both benzoxazole and furan moieties, creating a unique scaffold . The benzoxazole core is a well-known pharmacophore present in various bioactive molecules and is also recognized for its application in the development of fluorescent materials and optical brighteners . This makes this compound a valuable intermediate for researchers in diverse fields. In medicinal chemistry, it serves as a key building block for the synthesis of novel compounds, potentially contributing to the discovery of agents with antifungal, antioxidant, or antitumoral properties, as is common with benzoxazole derivatives . In material science, its rigid, fused-ring structure is ideal for investigating photophysical properties and developing new fluorescent dyes or organic electronic materials . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Material Safety Data Sheet (MSDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO2 B593347 Furo[3,4-f][1,3]benzoxazole CAS No. 130700-87-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130700-87-7

Molecular Formula

C9H5NO2

Molecular Weight

159.144

IUPAC Name

furo[3,4-f][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-6-3-11-4-7(6)2-9-8(1)10-5-12-9/h1-5H

InChI Key

OAOZEGIAHWTUOM-UHFFFAOYSA-N

SMILES

C1=C2C(=CC3=COC=C31)OC=N2

Synonyms

Furo[3,4-f]benzoxazole (9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for Furo 3,4 F 1 2 Benzoxazole and Its Analogues

Retrosynthetic Disconnection Pathways for the Furo[3,4-f]smolecule.comcdnsciencepub.combenzoxazole Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the Furo[3,4-f] smolecule.comcdnsciencepub.combenzoxazole (B165842) core, two principal disconnection pathways are considered.

The most common approach involves the initial formation of the more stable benzoxazole ring, followed by the annulation (fusion) of the furan (B31954) ring. This strategy disconnects the furan portion of the molecule, leading back to a functionalized benzoxazole precursor. A subsequent disconnection of the benzoxazole ring itself typically points to a 2-aminophenol (B121084) derivative as a key starting material. smolecule.com

An alternative, less common pathway would involve the initial construction of a functionalized benzofuran (B130515) ring, followed by the formation of the oxazole (B20620) ring. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical and Modern Approaches to the Construction of the Benzoxazole Moiety

The benzoxazole ring is a cornerstone of many synthetic targets. Its construction is well-established, with methods ranging from classical condensation reactions to modern metal-catalyzed protocols.

Cyclocondensation Reactions from 2-Aminophenol Precursors

The most traditional and widely used method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides or esters). nih.govrsc.org This reaction typically requires harsh conditions, such as high temperatures and the presence of a strong acid (e.g., polyphosphoric acid) to facilitate the dehydration and subsequent cyclization. rsc.org Another classical approach is the reaction of 2-aminophenols with aldehydes, often under oxidative conditions. nih.gov More recently, milder and more efficient catalysts have been developed to promote this transformation. For example, samarium triflate has been used as a reusable acid catalyst in an aqueous medium. organic-chemistry.org

Precursor 1Precursor 2Catalyst/ConditionsProduct TypeReference
2-AminophenolCarboxylic AcidPolyphosphoric Acid (PPA), high temp.2-Substituted Benzoxazole rsc.org
2-AminophenolAldehydeSamarium Triflate, Water2-Substituted Benzoxazole organic-chemistry.org
2-Aminophenolβ-DiketoneBrønsted Acid / CuI2-Substituted Benzoxazole organic-chemistry.orgacs.org
2-AminophenolTertiary AmideTf₂O, 2-Fluoropyridine2-Substituted Benzoxazole mdpi.com
PrecursorCatalyst SystemConditionsProduct TypeReference
o-HaloanilideCuI / 1,10-phenanthrolineCs₂CO₃, DMFBenzoxazole rsc.org
o-HaloanilideCopper(II) ferrite (B1171679) nanoparticlesExternal magnetBenzoxazole organic-chemistry.org
o-HaloanilideK₂CO₃ (no metal)DMSO, 140 °CBenzoxazole rsc.orgnih.gov

Aerobic Oxidation Strategies

In the quest for greener and more sustainable chemical processes, aerobic oxidation strategies have gained significant traction. These methods utilize molecular oxygen, often from the air, as the terminal oxidant, which is both environmentally benign and atom-economical. nih.gov One approach involves the oxidative cyclization of phenolic Schiff bases, which are formed in situ from the condensation of 2-aminophenols and aldehydes. acs.orgmdpi.com Various catalysts, including those based on gold or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), can facilitate this transformation. nih.govrsc.org For instance, TEMPO-immobilized on metal-organic frameworks (MOFs) have been shown to be highly efficient and recyclable catalysts for the aerobic synthesis of 2-phenyl benzoxazoles. rsc.org Metal-free versions catalyzed by cyanide have also been studied, revealing a stepwise mechanism of dehydrogenation followed by cyclization. nih.govacs.org

PrecursorsCatalyst/OxidantKey FeatureProduct TypeReference
2-Aminophenol, AldehydeHAuCl₄·4H₂O / O₂One-pot synthesis2-Arylbenzoxazole nih.gov
2-Aminophenol, AldehydeTEMPO-immobilized MOF / O₂Recyclable catalyst2-Substituted Benzoxazole rsc.org
N-Substituted 2-aminophenolPlatinum Nanoclusters / O₂Sequential oxidation-cyclization2-Substituted Benzoxazole cdnsciencepub.com
Catechol, Primary AmineDDQ/EA or O₂/WaterMetal-free or green system2-Substituted Benzoxazole researchgate.net

Formation of the Furan Ring in Furo[3,4-f]smolecule.comcdnsciencepub.combenzoxazole Systems

Once the benzoxazole core is established, the final step in the primary retrosynthetic pathway is the formation of the fused furan ring.

Cyclodehydration Reactions

The most direct method for constructing a furan ring fused to an existing aromatic system is through a cyclodehydration reaction. A prominent example of this type of transformation is the Paal-Knorr furan synthesis, which traditionally involves the acid-catalyzed dehydration of a 1,4-dicarbonyl compound to form a furan. wikipedia.orgorganic-chemistry.org

In the context of Furo[3,4-f] smolecule.comcdnsciencepub.combenzoxazole synthesis, this would require a benzoxazole precursor bearing a 1,4-dicarbonyl functionality at the 5- and 6-positions. The treatment of this precursor with an acid catalyst or a dehydrating agent would then induce cyclization to form the furan ring. organic-chemistry.org While the Paal-Knorr synthesis is a versatile and powerful method for forming substituted furans, its application to complex fused systems depends on the successful synthesis of the appropriately functionalized precursor. wikipedia.orgresearchgate.net An alternative cyclodehydration approach involves the use of α-phenoxy ketones, which can be cyclized to form benzofurans using reagents like Eaton's reagent (P₂O₅ in MeSO₃H), a method that could be adapted for fused systems. researchgate.net

Multicomponent Condensation Reactions for Furo-Fused Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. This approach is characterized by high atom economy, step efficiency, and the potential for creating diverse molecular libraries. beilstein-journals.orgresearchgate.net

Several MCRs have been developed for the synthesis of various furo-fused heterocyclic systems. For instance, a one-pot, three-component condensation of aromatic aldehydes, 4-hydroxycoumarin, and α-chloroketones has been utilized to synthesize furo[3,2-c]coumarins. researchgate.net Another example involves a four-component tandem approach to produce polysubstituted indolizines, which proceeds through the formation of pyridinium (B92312) ylides and subsequent 1,3-dipolar cycloaddition. researchgate.net

A notable MCR for the synthesis of furo-fused systems is the Groebke–Blackburn–Bienaymé (GBB) reaction, which typically involves the condensation of a heterocyclic amidine, an aldehyde, and an isonitrile. acs.orgnih.gov Interestingly, the use of pyridoxal (B1214274) as the aldehyde component in the GBB reaction can lead to the formation of a furo[2,3-c]pyridine (B168854) skeleton. acs.orgnih.gov This occurs when the reaction proceeds through a Schiff base intermediate that undergoes cyclization involving a phenolic hydroxyl group. acs.orgnih.gov

The synthesis of furo[3,4-b]pyran scaffolds has been achieved through a glycine-catalyzed, one-pot multicomponent reaction of substituted benzaldehydes, malononitrile, and tetronic acid in water. rsc.org Similarly, furo[3,4-b]chromene-1,5(6H)-dione derivatives have been synthesized via a one-pot multicomponent reaction involving pyrrolidine, substituted aldehydes, dimedone, and tetronic acid, using InCl₃ as a catalyst under solvent-free conditions. rsc.org

Table 1: Examples of Multicomponent Reactions for Furo-Fused Systems
Furo-Fused SystemReactantsCatalyst/ConditionsReference
Furo[3,2-c]coumarinsAromatic aldehydes, 4-hydroxycoumarin, α-chloroketonesPyridine or AcOH/AcONH₄, refluxing n-propanol researchgate.net
Furo[2,3-c]pyridinesPyridoxal, 2-aminopyridine, isonitrileAcid-catalyzed (GBB reaction) acs.orgnih.gov
4H-Furo[3,4-b]pyransSubstituted benzaldehydes, malononitrile, tetronic acidGlycine, water, 60 °C rsc.org
Furo[3,4-b]chromene-1,5(6H)-dionesPyrrolidine, substituted aldehydes, dimedone, tetronic acidInCl₃, solvent-free rsc.org

Green Chemistry Principles in Furo[3,4-f]Current time information in Oskarshamn, SE.smolecule.combenzoxazole Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. These principles include the use of alternative energy sources, greener solvents, and catalysts that can be recycled. tandfonline.comias.ac.in

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved product purity. tandfonline.comresearchgate.net This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including benzoxazoles. tandfonline.comresearchgate.net

The synthesis of benzoxazole derivatives has been achieved through the microwave-assisted condensation of 2-aminophenol or its derivatives with aldehydes, carboxylic acids, or nitriles. researchgate.net For example, a rapid synthesis of Current time information in Oskarshamn, SE.acs.orgoxazolo[3,2-b] Current time information in Oskarshamn, SE.rsc.orgsmolecule.comtriazoles was developed using microwave irradiation in a tandem alkylation/cyclization reaction. tandfonline.com In another instance, the microwave-assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones was accomplished in high yields within minutes. beilstein-journals.org

A study on the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives compared conventional heating with microwave-assisted synthesis. mdpi.com The microwave-assisted method resulted in significantly shorter reaction times for both the initial O-alkylation step and the subsequent cyclocondensation to form the benzoxazole ring. mdpi.com Specifically, the cyclocondensation of Schiff bases with NaCN was completed in 3 hours at 50°C under microwave irradiation, compared to 7-9 hours at room temperature for the conventional method. mdpi.com

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.netnih.gov This method can lead to enhanced reaction rates and yields, particularly in heterogeneous systems. researchgate.net

A green and efficient route for the synthesis of benzoxazole derivatives has been developed using o-aminocardanol and aromatic aldehydes under ultrasonic irradiation with Indion 190 resin as a reusable heterogeneous catalyst. ias.ac.inresearchgate.net This method offers short reaction times and high yields in an eco-friendly solvent. ias.ac.inresearchgate.net The use of ultrasound has also been shown to be effective in the synthesis of polysubstituted pyrroles and various other heterocyclic compounds, often reducing reaction times from hours to minutes. nih.gov

In the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, ultrasound-assisted methods were employed for the preparation of intermediate Schiff bases and the final benzoxazole products. mdpi.com The ultrasound-assisted cyclocondensation was completed in 2 hours at 50°C, demonstrating an advantage over conventional methods. mdpi.com

Mechanochemical synthesis involves the use of mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent. This technique aligns with green chemistry principles by reducing or eliminating the use of hazardous solvents. beilstein-journals.org

The synthesis of 1,2-disubstituted benzimidazoles has been reported using mechanochemical activation with a carboxymethylimidazole-based ionic-liquid-coated ZnO nanoparticle catalyst. beilstein-journals.org Mechanochemistry has also been applied to the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com The mechanochemical cyclocondensation of Schiff bases was completed in 2 hours at a frequency of 14 Hz, yielding the desired benzoxazoles in high yields. mdpi.com

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional organic solvents. mdpi.commdpi.com They are typically formed from a mixture of a hydrogen bond acceptor and a hydrogen bond donor, resulting in a eutectic mixture with a melting point lower than the individual components. mdpi.com DESs are often biodegradable, have low toxicity, and can be recyclable. mdpi.comresearchgate.net

The synthesis of 2-arylbenzoxazoles has been achieved using a deep eutectic solvent, [ZnCl₂][ethylene glycol]₄, as a homogeneous catalyst. researchgate.net This method proceeds in the absence of other additives and allows for the recycling of the catalyst. researchgate.net In another study, a choline (B1196258) chloride-based DES was found to be an effective medium and catalyst for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones. nih.gov

The synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives has also been explored in DES. mdpi.com The cyclocondensation reaction was carried out in a DES at 40°C for 3 hours, providing the products in high yields. mdpi.com

Table 2: Comparison of Green Synthetic Methods for Benzoxazole Synthesis mdpi.com
Synthetic MethodReaction TimeTemperatureKey Advantages
Microwave-Assisted3 hours50 °CRapid heating, shorter reaction times.
Ultrasound-Assisted2 hours50 °CEnhanced reaction rates, particularly in heterogeneous systems.
Mechanochemical2 hoursN/A (14 Hz)Solvent-free, reduced waste.
Deep Eutectic Solvents3 hours40 °CGreen solvent, recyclable catalyst.

Cascade and Tandem Reaction Sequences for Complex Furo-Benzoxazole Assembly

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are powerful tools for the efficient construction of complex molecular architectures. These reactions often lead to a significant increase in molecular complexity in a single step.

The synthesis of complex heterocyclic systems can be achieved through cascade reactions. For example, a transition-metal-free cascade reaction involving a Michael addition and a Truce-Smiles rearrangement has been used to synthesize 4-quinolone derivatives. acs.org Another example is a TfOH-catalyzed cascade ortho C–H activation/lactonization of phenols with α-aryl-α-diazoacetates to form α-aryl benzofuranones. acs.org

Stereoselective Synthesis of Furo[3,4-f]Current time information in Oskarshamn, SE.mdpi-res.combenzoxazole Derivatives

The stereoselective synthesis of derivatives of Furo[3,4-f] Current time information in Oskarshamn, SE.mdpi-res.combenzoxazole would be crucial if the molecule contains stereocenters, which could arise from substituted versions of the core structure. While no direct examples for this specific ring system are available, general principles of asymmetric synthesis for related heterocyclic compounds can be considered.

Key strategies would likely involve:

Chiral Starting Materials: Employing enantiomerically pure precursors is a common strategy. For instance, the synthesis could start from a chiral amino acid to construct the oxazole ring with a defined stereocenter. core.ac.uk

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent ring-forming reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, is a powerful tool for creating stereocenters with high enantioselectivity. rsc.org For example, a chiral copper(I) complex with a bisoxazoline (BOX) ligand has been used for cascade radical cyclization reactions to yield substituted heterocycles. rsc.org

Organocatalysis: Chiral small organic molecules can be used to catalyze stereoselective reactions, offering a metal-free alternative for the synthesis of complex molecules.

For a hypothetical substituted Furo[3,4-f] Current time information in Oskarshamn, SE.mdpi-res.combenzoxazole, a stereocenter could be introduced on the furan ring. A potential synthetic route might involve an asymmetric Diels-Alder reaction or an enantioselective epoxidation followed by ring-opening and cyclization to construct the furo-benzoxazole core. The choice of strategy would depend on the desired substitution pattern and the specific location of the stereocenter.

Scale-Up Considerations and Process Optimization in Furo[3,4-f]Current time information in Oskarshamn, SE.mdpi-res.combenzoxazole Production

Transitioning the synthesis of Furo[3,4-f] Current time information in Oskarshamn, SE.mdpi-res.combenzoxazole or its derivatives from a laboratory setting to a larger, industrial scale presents several challenges that require careful process optimization. asischem.com The primary goals of scale-up are to ensure safety, cost-effectiveness, and consistency of product quality. asischem.com

Key Considerations Include:

Reagent and Solvent Selection: The cost and safety of all reagents and solvents are paramount. On a large scale, expensive or highly toxic substances should be replaced with cheaper, safer alternatives whenever possible. asischem.com For instance, transitioning from specialty reagents to more common, cost-effective ones is a key optimization step. asischem.com

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be precisely controlled. Exothermic reactions, which may be easily managed in the lab, can pose significant safety risks on a larger scale and may require specialized cooling equipment. The use of milder reaction conditions is often a priority. mdpi.com

Purification Methods: Chromatographic purification, while common in the lab, is often impractical and expensive for large quantities. Alternative methods such as crystallization, distillation, or extraction are generally preferred for industrial-scale production.

Process Safety: A thorough hazard analysis is necessary to identify and mitigate potential risks, such as runaway reactions, the handling of flammable solvents, or the formation of hazardous byproducts.

Waste Management: The environmental impact of the synthesis must be considered. Optimizing reactions to minimize waste and developing effective waste treatment protocols are crucial aspects of green chemistry and sustainable production.

Process Optimization Strategies:

Catalyst Efficiency: If the synthesis is catalyst-dependent, optimizing the catalyst loading and exploring options for catalyst recovery and reuse can significantly impact the economic viability of the process.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scaling compared to traditional batch processing.

A hypothetical production of a Furo[3,4-f] Current time information in Oskarshamn, SE.mdpi-res.combenzoxazole derivative would likely involve a multi-step synthesis. Each step would need to be individually optimized to maximize yield and purity while minimizing cost and environmental impact. For instance, if a key step involves a condensation reaction, parameters such as the choice of dehydrating agent, solvent, and temperature would be critical for successful scale-up. ijpbs.com

Interactive Data Table of Potential Synthetic Approaches

Since direct synthetic data for Furo[3,4-f] Current time information in Oskarshamn, SE.mdpi-res.combenzoxazole is unavailable, the following table outlines general and analogous synthetic methods for benzoxazole and related fused heterocyclic systems, which could be adapted for the target compound.

Reaction Type Key Reactants Conditions/Catalyst Potential Application Reference
Condensation & Cyclization o-Aminophenol, Carboxylic Acid/AldehydePolyphosphoric Acid (PPA), heatFormation of the benzoxazole core ijpbs.com
Oxidative Cyclization Schiff base (from o-aminophenol and aldehyde)Dess–Martin periodinane (DMP), Mn(OAc)₃Formation of the benzoxazole ring from a pre-formed C-N bond ijpbs.com
Metal-Catalyzed Coupling o-Aminophenol, Primary AlcoholRuthenium catalystDehydrogenative coupling to form the 2-substituted benzoxazole ijpbs.com
Multicomponent Reaction (MCR) α-bromo ketones, isothiocyanate, propiolatebio-Fe₃O₄ MNPs, NaHOne-pot synthesis of complex 1,3-benzoxazole derivatives researchgate.net
Reductive Cyclization 1-Hydroxycarbazole-2,3-dicarboxylatesLiAlH₄Formation of a fused furan ring, analogous to the furan portion of the target rsc.org

Advanced Spectroscopic Characterization and Elucidation of Furo 3,4 F 1 2 Benzoxazole Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For Furo[3,4-f] Current time information in Oskarshamn, SE.esisresearch.orgbenzoxazole (B165842), a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be required for a complete assignment of its protons and carbons.

Elucidation of Proton (¹H) Chemical Shifts and Coupling Patterns for Regio- and Stereochemical Assignment

The ¹H NMR spectrum of Furo[3,4-f] Current time information in Oskarshamn, SE.esisresearch.orgbenzoxazole is expected to exhibit distinct signals corresponding to the protons on the aromatic and furan (B31954) rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms within the heterocyclic system. Protons on the benzene (B151609) ring would likely appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling constants (J) determined by their position relative to the fused oxazole (B20620) and furan rings. The protons on the furan moiety would also have characteristic shifts, influenced by the adjacent oxygen atom and the fused aromatic system. Analysis of the coupling patterns (e.g., ortho, meta, and para couplings) would be essential for assigning the specific regio-isomeric structure.

Carbon-13 (¹³C) NMR for Skeletal Confirmation and Carbon Environments

The ¹³C NMR spectrum would provide crucial information about the carbon framework of Furo[3,4-f] Current time information in Oskarshamn, SE.esisresearch.orgbenzoxazole. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and local electronic environment. Carbons bonded to heteroatoms (oxygen and nitrogen) are expected to be deshielded and resonate at higher chemical shifts. The spectrum would confirm the number of distinct carbon environments, consistent with the proposed fused ring structure. For instance, spectra of related benzoxazole compounds show characteristic signals for the carbons of the heterocyclic and benzene rings. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign the ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms within the Furo[3,4-f] Current time information in Oskarshamn, SE.esisresearch.orgbenzoxazole molecule, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system on the aromatic and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the furan and benzoxazole ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the stereochemistry and the through-space relationships between protons on different parts of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

The FT-IR spectrum of Furo[3,4-f] Current time information in Oskarshamn, SE.esisresearch.orgbenzoxazole would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions would include:

C-O-C stretching: Characteristic bands for the ether linkage in the furan ring and the oxazole ring. In related benzoxazole derivatives, asymmetric C-O-C stretching is observed around 1144 cm⁻¹. esisresearch.org

C=N stretching: A prominent band for the imine functionality within the oxazole ring. For benzoxazole itself, this is reported around 1517 cm⁻¹. esisresearch.org

Aromatic C=C stretching: Multiple bands in the region of 1600-1450 cm⁻¹.

Aromatic C-H stretching: Signals typically above 3000 cm⁻¹.

Analysis of the fingerprint region (below 1500 cm⁻¹) would provide a unique pattern for the identification of the compound.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, being complementary to FT-IR, would provide further insight into the vibrational modes of Furo[3,4-f] Current time information in Oskarshamn, SE.esisresearch.orgbenzoxazole. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds. For related benzoxazole structures, characteristic Raman bands have been identified for C-N stretching and ring deformation modes. esisresearch.org A detailed Raman analysis would contribute to a complete vibrational fingerprint of the molecule, aiding in its unambiguous identification.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a crucial tool for determining the molecular weight and confirming the molecular formula of furo[3,4-f] researchgate.netnih.govbenzoxazole, which is C₉H₅NO₂. smolecule.com This technique provides a detailed analysis of the fragmentation patterns, offering insights into the compound's structural stability and the connectivity of its atoms. libretexts.org

When subjected to mass spectrometry, the molecular ion (M•+) of an organic compound breaks into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the compound's structure. For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the ring system. whitman.edu The fragmentation of furo[3,4-f] researchgate.netnih.govbenzoxazole would likely involve characteristic losses of small molecules such as CO, HCN, or fragments related to the furan and benzoxazole rings. The analysis of these fragments helps in reconstructing the molecular structure and confirming the initial hypothesis. The base peak in the spectrum, which is the most abundant fragment, often corresponds to a particularly stable cationic species. libretexts.org

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for Furo[3,4-f] researchgate.netnih.govbenzoxazole

m/z (mass-to-charge ratio)Proposed Fragment IonPossible Neutral Loss
159[C₉H₅NO₂]⁺ (Molecular Ion)-
131[C₈H₅NO]⁺CO
104[C₇H₄O]⁺HCN, CO
77[C₆H₅]⁺C₂H₂O, HCN, CO

Note: This table is illustrative and based on general fragmentation principles of related heterocyclic compounds. Actual experimental data would be required for definitive assignments.

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is then used to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. wikipedia.org For complex heterocyclic systems, X-ray crystallography can confirm the planarity of aromatic rings and reveal any twists or deviations. For instance, in related structures, the twist angles between different ring systems have been precisely measured. mdpi.commdpi.com

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking. These interactions are crucial in understanding the solid-state packing and properties of the material. researchgate.net

Table 2: Representative Crystallographic Data for a Fused Heterocyclic System

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)7.9
β (°)105.2
Volume (ų)780.4
Z (molecules per unit cell)4

Note: This table presents typical data for a small organic molecule and is for illustrative purposes. Specific data for furo[3,4-f] researchgate.netnih.govbenzoxazole would require experimental determination.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization (excluding applications)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the photophysical properties of furo[3,4-f] researchgate.netnih.govbenzoxazole, which arise from the interaction of the molecule with light. nih.gov These properties are intrinsically linked to the molecule's electronic structure.

Electronic Absorption Spectroscopy: The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, corresponding to electronic transitions from the ground state to various excited states. Fused aromatic systems like furo[3,4-f] researchgate.netnih.govbenzoxazole typically exhibit strong absorption bands in the ultraviolet and sometimes the visible region. nih.govchemrxiv.org For example, benzoxazole derivatives often show absorption maxima that can be influenced by substituents and the solvent environment. nih.gov

Fluorescence Spectroscopy: Upon absorption of light, the molecule is promoted to an excited electronic state. Fluorescence spectroscopy measures the light emitted as the molecule relaxes from the lowest singlet excited state (S₁) back to the ground state (S₀). researchgate.net The emission spectrum is typically mirror-symmetrical to the lowest energy absorption band and occurs at longer wavelengths (lower energy) than the absorption, a phenomenon known as the Stokes shift. grafiati.com The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, provides a measure of the efficiency of the fluorescence process. researchgate.net Many furan and benzoxazole-containing heterocycles are known to be fluorescent. nih.gov

Table 3: Illustrative Photophysical Data for a Benzoxazole Derivative in Chloroform

PropertyValue
Absorption Maximum (λ_abs)~310 nm
Molar Absorptivity (ε)~15,000 L mol⁻¹ cm⁻¹
Emission Maximum (λ_em)~370 nm
Stokes Shift~60 nm
Fluorescence Quantum Yield (Φ_f)~0.40

Note: The data in this table are representative of a simple benzoxazole derivative and serve as an example. The actual photophysical properties of furo[3,4-f] researchgate.netnih.govbenzoxazole would need to be experimentally determined.

Computational and Theoretical Investigations of Furo 3,4 F 1 2 Benzoxazole

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity and intermolecular interaction patterns. The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.

For a molecule like furo[3,4-f] Current time information in Oskarshamn, SE.researchgate.netbenzoxazole (B165842), an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): The highest negative potential is expected to be localized around the oxygen and nitrogen atoms of the benzoxazole and furan (B31954) rings due to their high electronegativity and the presence of lone pair electrons. These sites are the most probable locations for hydrogen bonding and electrophilic interactions. elifesciences.orgresearchgate.net

Positive Potential (Blue): Electron-deficient regions, indicated by blue coloration, would likely be found on the hydrogen atoms attached to the aromatic ring. These sites are potential hydrogen bond donors.

This analysis allows for the prediction of how the molecule will interact with other chemical species, guiding the understanding of its binding mechanisms and chemical behavior. dntb.gov.ua

Mechanistic Studies of Reaction Pathways using Computational Methods

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable pathways. For furo[3,4-f] Current time information in Oskarshamn, SE.researchgate.netbenzoxazole, this could involve studying its synthesis, such as the cyclization steps leading to the formation of the benzoxazole ring, or its subsequent reactions.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to an unstable configuration that the reactants must pass through to become products. Computationally, a TS is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other directions. Its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (ΔG‡) is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. In studies on the formation of benzoxazoles from precursor molecules, computational methods have been used to compare different possible pathways. researchgate.net For example, a concerted reductive elimination mechanism was found to be more plausible for benzoxazole formation than other pathways due to a significantly lower computed reaction barrier. researchgate.net

Table 1: Illustrative Activation Energies for Benzoxazole Formation Pathways Note: This data is for a related benzoxazole formation reaction and serves as an example of typical computational results.

PathwayTransition StateActivation Energy (ΔG‡ in kcal/mol)
Pathway BTS-318.0
Pathway CTS-17.6
Source: Adapted from computational studies on benzoxazole formation mechanisms. researchgate.net

Once a transition state is located, a Reaction Coordinate Analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, is performed. This analysis involves tracing the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the intended reactants with the corresponding products, thereby validating the proposed mechanistic step. nih.gov This analysis provides a detailed visualization of the geometric changes the molecule undergoes as the reaction progresses from reactant, through the transition state, to the final product.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solution Behavior

Simulations track the trajectory of each atom by solving Newton's equations of motion. Key parameters analyzed from these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time compared to a reference structure. A stable, plateauing RMSD value suggests the system has reached equilibrium. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. Higher RMSF values correspond to greater flexibility in those regions of the molecule. rsc.org

In a study of Oxazole (B20620) Yellow, a dye containing a benzoxazole ring, MD simulations showed that its rotational motion was significantly more constrained when intercalated in DNA compared to its state in water, explaining its enhanced fluorescence in the bound state. nih.gov Similar simulations for furo[3,4-f] Current time information in Oskarshamn, SE.researchgate.netbenzoxazole could predict its conformational preferences and stability in different solvents.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules (known as molecular descriptors) with their observed chemical properties. These models, once validated, can be used to predict the properties of new or untested compounds.

For furo[3,4-f] Current time information in Oskarshamn, SE.researchgate.netbenzoxazole, a QSPR model could be developed to predict properties such as solubility, boiling point, or electrochemical potentials. The process involves:

Data Set Compilation: Gathering a set of molecules with known experimental property values.

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., topological, electronic, geometric) for each molecule.

Model Development: Using statistical methods, such as multiple linear regression or machine learning, to build a mathematical equation relating the descriptors to the property.

Validation: Testing the model's predictive power using internal and external validation sets.

A QSPR study on substituted benzoxazines successfully predicted their half-wave reduction potentials using descriptors related to atomic valency and electrophilic reactivity. researchgate.net The resulting models showed high statistical quality (R² > 0.94), demonstrating the utility of QSPR in predicting chemical behavior without the need for extensive experimentation. researchgate.net

Theoretical Analysis of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules.

Key NLO properties calculated include:

Polarizability (α): A measure of the molecule's response to an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response. A non-zero β value is a prerequisite for second-harmonic generation.

Second Hyperpolarizability (γ): Describes the third-order NLO response.

Theoretical studies on benzoxazole derivatives have shown that their NLO properties are highly dependent on their molecular structure. dnu.dp.ua For instance, extending the π-conjugation by adding a second benzoxazole fragment to a phenol (B47542) core was found to increase the hyperpolarizability by an order of magnitude. dnu.dp.ua The dominant component of the hyperpolarizability tensor typically aligns with the long axis of the molecule, indicating the direction of intramolecular charge transfer. dnu.dp.uanih.gov Calculations for furo[3,4-f] Current time information in Oskarshamn, SE.researchgate.netbenzoxazole would likely show a notable NLO response due to its fused aromatic structure.

Table 2: Example Calculated NLO Properties for Benzoxazole Derivatives Note: This data is illustrative and based on related benzoxazole compounds.

CompoundDipole Moment (μ) (Debye)Polarizability (⟨α⟩) (a.u.)First Hyperpolarizability (β) (a.u.)
2-(2'-hydroxyphenyl)benzoxazole (HBO)2.1185188
2,5-bis(2-benzoxazolyl)phenol (DBP)3.53401800
Source: Adapted from computational studies on the NLO properties of benzoxazoles. dnu.dp.ua

Computational and Theoretical Investigations of Furo[3,4-f] nih.govfrontiersin.orgbenzoxazole

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies focusing on the molecular interactions of the compound Furo[3,4-f] nih.govfrontiersin.orgbenzoxazole with macromolecules could be identified. The search for in silico analyses, molecular docking studies, and investigations into the binding mechanisms and chemical design related to this particular heterocyclic system did not yield any relevant research findings.

Therefore, content for the requested section and its subsections cannot be generated.

Chemical Reactivity and Derivatization of the Furo 3,4 F 1 2 Benzoxazole Core

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eguci.edu The feasibility and regioselectivity of EAS on the Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole (B165842) system are dictated by the electron density of the benzene (B151609) portion of the benzoxazole ring.

The fusion of the furan (B31954) and oxazole (B20620) rings influences the electron distribution of the central benzene ring. The furan ring is generally electron-rich and can act as an activating group, while the oxazole ring is typically electron-withdrawing. In the fused Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole system, the oxygen atom of the furan ring and the nitrogen and oxygen atoms of the oxazole ring will exert influence. It is anticipated that the benzene ring will be deactivated towards electrophilic attack compared to benzene itself, due to the net electron-withdrawing effect of the fused heterocyclic portions.

If EAS were to occur, the substitution pattern would be directed by the combined electronic effects of the fused rings. Predicting the exact position is complex without computational studies, but substitution would likely occur at the positions furthest from the electron-withdrawing oxazole nitrogen and influenced by the furan's oxygen.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions (Note: These are hypothetical examples based on general principles, as specific experimental data is not available.)

Reaction Type Electrophile (E+) Potential Product Conditions
Nitration NO₂+ Nitro-Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole HNO₃/H₂SO₄
Halogenation Br+ Bromo-Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole Br₂/FeBr₃
Sulfonation SO₃ Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole-sulfonic acid Fuming H₂SO₄
Friedel-Crafts Acylation RCO+ Acyl-Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole RCOCl/AlCl₃

Nucleophilic Addition and Substitution Reactions on the Furo-Benzoxazole System

Nucleophilic attack is more likely to occur on the electron-deficient positions of the heterocyclic rings rather than the benzene ring. The C=N bond in the oxazole ring is a potential site for nucleophilic addition. For simple benzoxazoles, direct amination at the C2 position has been achieved using an organic oxidant, proceeding through an amidine intermediate. bohrium.com This suggests that the C2 carbon of the Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole system is a plausible site for nucleophilic attack.

Furthermore, if a leaving group is present on the ring system, nucleophilic aromatic substitution (SNAr) could be possible, particularly if the leaving group is positioned on the benzoxazole moiety and activated by the electron-withdrawing nature of the heterocycle.

Table 2: Predicted Nucleophilic Addition and Substitution Reactions (Note: These are hypothetical examples based on general principles.)

Reaction Type Nucleophile Potential Product General Conditions
Nucleophilic Addition R-NH₂ 2-Amino-adduct Acid or metal catalyst
Vicarious Nucleophilic Substitution (VNS) Carbanion with leaving group C-substituted Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole Strong base (e.g., t-BuOK)

Ring-Opening and Ring-Contraction/Expansion Reactions

The stability of the fused ring system is significant, but under certain conditions, ring-opening reactions can occur. The furan and oxazole rings are more susceptible to cleavage than the benzene ring.

Oxazole Ring Opening: The oxazole ring can be opened under strong acidic or basic conditions, often initiated by nucleophilic attack at the C2 position. For instance, some benzoxazole derivatives undergo ring-opening upon treatment with hydrazine (B178648) or other strong nucleophiles.

Furan Ring Opening: The furan ring can be cleaved by oxidative or reductive methods. Ozonolysis, for example, would cleave the furan ring to yield dicarbonyl compounds.

Ring expansion or contraction reactions are less common but could be envisaged through complex rearrangements, possibly initiated by nitrene or carbene intermediates generated on the ring. For example, thermal rearrangement of related imidazo[4,5-e] Current time information in Oskarshamn, SE.smolecule.combenzoxazoles to imidazo[4,5-f] Current time information in Oskarshamn, SE.evitachem.comsmolecule.combenzoxadiazole 3-oxides has been reported, suggesting the possibility of skeletal reorganization under thermal conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems. nih.govuwindsor.ca For the Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole core, direct C-H activation or the introduction of a halide for subsequent coupling (e.g., Suzuki, Buchwald-Hartwig) are viable strategies.

The C-H bonds on the benzene ring and potentially on the furan ring could be targets for direct arylation, alkenylation, or amination. Research on benzoxazoles has shown that direct C-H arylation can be achieved, offering a route to 2-arylbenzoxazoles. mdpi.com By analogy, C-H functionalization of the Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole core could be directed to specific positions depending on the catalyst and directing group used.

If a halogenated derivative of Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole were available, it would serve as an excellent substrate for a variety of cross-coupling reactions.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions (Note: Substrate would be a halo-Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole, e.g., X-FBO)

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Product
Suzuki Coupling Ar-B(OH)₂ Pd(PPh₃)₄, Base Aryl-Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole
Heck Coupling Alkene Pd(OAc)₂, P(o-tol)₃ Alkenyl-Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole
Buchwald-Hartwig Amination R₂NH Pd₂(dba)₃, BINAP Amino-Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole
Sonogashira Coupling Alkyne PdCl₂(PPh₃)₂, CuI Alkynyl-Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole

Cycloaddition Reactions Involving the Furan and Benzoxazole Rings

The furan moiety is well-known for its participation as a diene in [4+2] Diels-Alder cycloadditions. It is expected that the furan ring in Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole would retain this reactivity, allowing it to react with various dienophiles to construct more complex, bridged structures. rsc.org The aromaticity of the furan ring is temporarily disrupted during the reaction, and the reversibility of the Diels-Alder reaction (retro-Diels-Alder) is a known characteristic. researchgate.net

The benzoxazole ring itself can also participate in cycloaddition. A phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone has been reported to yield complex fused products. nih.gov This suggests that the C=N-C=C system of the benzoxazole portion could act as a 2π component in cycloadditions. Intramolecular cycloadditions, where the dienophile is tethered to the main scaffold, are also a plausible strategy for building intricate polycyclic systems, as demonstrated with related furo[3,4-b]indoles. nih.gov

Table 4: Predicted Cycloaddition Reactions (Note: These are hypothetical examples based on the known reactivity of furan and benzoxazole.)

Reaction Type Reactant Potential Product
[4+2] Diels-Alder Maleimide Diels-Alder adduct with a bridged oxabicyclic system
[3+2] Dipolar Cycloaddition Azomethine Ylide Pyrrolidine-fused system
[3+2] Dearomative Cycloaddition Cyclopropenone Fused benzopyrrolo-oxazolone derivative

Heterocyclic Annulation Strategies for Novel Fused Systems

Heterocyclic annulation involves the construction of a new ring onto an existing scaffold. Starting from a functionalized Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole derivative, various strategies can be employed to build novel fused systems.

For example, if a derivative with ortho-amino and carboxyl groups could be prepared on the benzene ring, it could undergo condensation reactions to form a new six-membered heterocyclic ring. Similarly, a derivative with vicinal functional groups could be a precursor for annulation. For instance, a derivative containing a hydroxyl group and an adjacent alkyne could undergo intramolecular cyclization, potentially catalyzed by a transition metal, to form a new furan or pyran ring. The synthesis of furo[2,3,4-jk] smolecule.combenzazepin-4(3H)-ones via an intramolecular Heck coupling demonstrates a powerful annulation strategy on a related benzofuran (B130515) system. nih.gov Such strategies could be adapted to create novel polycyclic architectures based on the Furo[3,4-f] Current time information in Oskarshamn, SE.evitachem.combenzoxazole core.

Furo 3,4 F 1 2 Benzoxazole As a Privileged Scaffold in Advanced Chemical Synthesis and Materials Science

Design Principles for Novel Furo[3,4-f]smolecule.comevitachem.combenzoxazole Derivatives for Chemical Applications

The design of novel derivatives based on the Furo[3,4-f] smolecule.comevitachem.combenzoxazole (B165842) scaffold is guided by principles aimed at modulating its intrinsic properties for specific applications. A primary strategy involves leveraging the scaffold's structural similarity to other known bioactive fragments to create new chemical entities. nih.gov The inherent electronic characteristics of the fused furan (B31954) and benzoxazole rings provide a foundation for developing compounds with tailored functionalities. smolecule.comevitachem.com

Key design principles include:

Bioisosteric Replacement: The scaffold can be used as a bioisostere for other fused heterocyclic systems in drug design, potentially improving pharmacological profiles.

Structural Elaboration: Introducing various substituents at specific positions on the benzene (B151609) and furan portions of the molecule allows for the fine-tuning of properties such as solubility, lipophilicity, and electronic distribution. This is a common strategy in the design of benzoxazole-based therapeutic agents. mdpi.com

Modulation of Photophysical Properties: For applications in materials science, particularly as fluorescent probes, design efforts focus on creating extended π-conjugated systems. This can be achieved by attaching electron-donating or electron-withdrawing groups to the scaffold, which can influence the absorption and emission wavelengths of the resulting molecules. nih.govuniurb.it The planar nature of the Furo[3,4-f] smolecule.comevitachem.combenzoxazole core is advantageous for creating efficient fluorophores. periodikos.com.br

Scaffold Modification Strategies for Tailoring Chemical Properties

Tailoring the chemical properties of the Furo[3,4-f] smolecule.comevitachem.combenzoxazole framework is achieved through targeted synthetic modifications. These strategies allow chemists to systematically alter the molecule's behavior for improved performance in biological or material contexts.

Common modification strategies applicable to this scaffold include:

Nucleophilic and Electrophilic Substitution: The aromatic benzene ring and the furan ring are amenable to substitution reactions, allowing for the introduction of a wide array of functional groups. The presence of heteroatoms (nitrogen and oxygen) influences the reactivity of the ring system. smolecule.comevitachem.com

Cross-Coupling Reactions: Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to attach aryl, alkyl, or other functional groups to the scaffold, significantly increasing molecular complexity.

Direct Amination: Methods have been developed for the direct amination of the benzoxazole ring, providing a route to introduce diverse amine functionalities which are often crucial for biological activity. bohrium.com

Cyclization and Condensation Reactions: The synthesis of the core scaffold itself often involves the cyclization of precursors like substituted 2-aminophenols. evitachem.commdpi.com Further modifications can be built upon this core structure.

These modifications are instrumental in tuning the molecule's steric and electronic profile, which in turn affects its interaction with biological targets or its performance in a material matrix. researchgate.net

Development of Diverse Compound Libraries Based on the Furo[3,4-f]smolecule.comevitachem.combenzoxazole Framework

The construction of compound libraries is a cornerstone of modern drug discovery and materials research. By generating a large collection of structurally related analogues, researchers can efficiently screen for compounds with desired properties. The Furo[3,4-f] smolecule.comevitachem.combenzoxazole scaffold is an ideal starting point for combinatorial library synthesis.

The development of such libraries can be achieved through:

Parallel Synthesis: A synthesized Furo[3,4-f] smolecule.comevitachem.combenzoxazole intermediate can be reacted with a diverse set of building blocks (e.g., aldehydes, amines, carboxylic acids) in a parallel format to rapidly generate a large number of distinct derivatives.

Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient and atom-economical approach to building molecular diversity around the core structure. nih.gov

Sustainable Synthetic Methods: The use of microwave-assisted synthesis, ultrasound, and mechanochemistry can significantly accelerate the production of compound libraries while often improving yields and reducing waste compared to conventional methods. mdpi.com

A library of Furo[3,4-f] smolecule.comevitachem.combenzoxazole derivatives would provide a valuable resource for screening for various activities, from anticancer and antimicrobial effects to novel fluorescent properties. smolecule.commdpi.com

Applications in Fluorescent Materials

The rigid, conjugated system of Furo[3,4-f] smolecule.comevitachem.combenzoxazole suggests its potential for applications in fluorescent materials. Benzoxazole-containing compounds are well-regarded for their promising photoluminescent properties, often exhibiting strong fluorescence and large Stokes shifts. periodikos.com.brnih.gov

Potential applications include:

Fluorescent Probes: Derivatives of this scaffold could be designed as fluorescent probes for detecting specific analytes. For instance, benzoxazole-based macrocycles have been successfully developed as selective chemosensors for metal ions like Zn²⁺ and Cd²⁺, where binding induces a change in fluorescence (a CHEF effect). uniurb.it

DNA Intercalators: Many planar aromatic heterocycles, including benzoxazoles, can insert themselves between the base pairs of DNA. smolecule.com This interaction is often accompanied by a significant enhancement in fluorescence, making them useful as stains or probes for nucleic acids in biological research. periodikos.com.br

Organic Light-Emitting Diodes (OLEDs): The unique optical properties and stability of related heterocyclic compounds make them candidates for use in the emissive layer of OLEDs. smolecule.com

The specific fluorescent properties, such as emission color and quantum yield, can be precisely tuned through the scaffold modification strategies discussed previously.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The Furo[3,4-f] smolecule.comevitachem.combenzoxazole scaffold is well-suited to participate in such interactions, suggesting a role in the design of self-assembling systems.

Key aspects include:

π-π Stacking: The planar, electron-rich aromatic surface of the molecule makes it an ideal candidate for π-π stacking interactions, a fundamental force driving the self-assembly of many organic materials.

Host-Guest Chemistry: The scaffold can be incorporated into larger molecular structures, such as macrocycles or cavitands, to create synthetic receptors (hosts). These hosts can be designed to selectively bind specific guest molecules, a principle inspired by natural enzymes. uniurb.itmdpi.com

Formation of Advanced Materials: Through self-assembly, Furo[3,4-f] smolecule.comevitachem.combenzoxazole derivatives could form ordered structures like nanofibers, gels, or liquid crystals. These supramolecular materials can exhibit novel collective properties that are not present in the individual molecules.

The ability to form predictable, ordered structures through non-covalent interactions opens up possibilities for creating functional materials for catalysis, sensing, and molecular electronics. mdpi.comfrontiersin.org

Q & A

Q. What safety protocols are critical when handling fluorinated benzoxazole intermediates?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions involving HF byproducts.
  • Personal Protective Equipment (PPE) : Wear fluoropolymer-coated gloves and face shields during purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.